REACTION_SMILES
|
[CH3:25][C:26]#[N:27].[F:1][c:2]1[c:3]([CH3:9])[c:4]([NH2:5])[cH:6][cH:7][cH:8]1.[Na+:18].[Na+:19].[O-:20][S:21]([O-:22])(=[S:23])=[O:24].[O:10]=[C:11]1[N:12]([Br:17])[C:13](=[O:14])[CH2:15][CH2:16]1>>[F:1][c:2]1[c:3]([CH3:9])[c:4]([NH2:5])[cH:6][cH:7][c:8]1[Br:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1c(N)cccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
O=S([O-])([O-])=S
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])([O-])=S
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(N)ccc(Br)c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |